molecular formula C9H11NO B116595 Isochroman-4-amine CAS No. 147663-00-1

Isochroman-4-amine

Cat. No. B116595
M. Wt: 149.19 g/mol
InChI Key: BDYWBOBBXXDXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of isochroman derivatives, including Isochroman-4-amine, has been a subject of research. One method involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst . This method has been used to synthesize a collection of isochroman substrates in good yield, with excellent diastereo- and enantioselectivity .


Molecular Structure Analysis

The InChI code for Isochroman-4-amine is 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Isochroman-4-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of tetracyclic isochroman frameworks through an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide .


Physical And Chemical Properties Analysis

Isochroman-4-amine has a boiling point of 302.7°C at 760 mmHg . It is typically stored at 4°C and should be protected from light .

Scientific Research Applications

Selective Formation and Bond Synthesis

Isochroman-4-amine plays a crucial role in the selective formation of C–N and CN bonds via C(sp3)–H activation, showcasing its potential in drug synthesis. This method is advantageous due to its metal- and base-free protocol, highlighting an atom-economical and easy-to-handle approach for synthesizing isochroman derivatives (J. Feng et al., 2015).

Catalysis and Reduction of Nitro Compounds

In the realm of catalysis, Isochroman-4-amine derivatives have been employed in graphene-based (photo)catalysts for the reduction of nitro compounds to amines. This process is crucial for synthesizing drugs, biologically active molecules, and various other chemical products, offering an eco-friendly alternative due to the high catalytic prowess and recovery rates of these catalysts (M. Nasrollahzadeh et al., 2020).

Enantioselective Synthesis

The enantioselective synthesis of Isochroman-4-amine derivatives has been achieved through various methods, including the use of a cinchonine-derived catalyst for the trifluoromethyl addition to a ketone. This process is part of the research and development of NK-1 receptor antagonists, demonstrating the compound's significance in medicinal chemistry (S. Caron et al., 2007).

Biobased Amines and Material Chemistry

Isochroman-4-amine contributes to the synthesis of biobased amines from various biomass sources. These amines serve as key monomers for creating polymers with applications in automotive, aerospace, and health sectors. The research emphasizes the need for optimizing the synthesis of biobased amines to advance material chemistry (V. Froidevaux et al., 2016).

Antimicrobial Activity

The antimicrobial activity of Isochroman-4-amine derivatives has been explored through the synthesis of substituted isochromans, indicating potent in vitro activity against various bacterial strains. This application highlights the compound's potential in developing new antimicrobial agents (Narjis Fatima et al., 2018).

Safety And Hazards

Isochroman-4-amine is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

The development of a general and stereoselective method towards the rapid construction of tetracyclic isochroman polyketide, such as Isochroman-4-amine, is highly desirable . This is due to the inherent instability of tetracyclic isochroman polyketide and the difficulties in controlling the complex stereochemistry . Future research may focus on overcoming these challenges and improving the synthesis process.

properties

IUPAC Name

3,4-dihydro-1H-isochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYWBOBBXXDXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochroman-4-amine

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